5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound belonging to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diphenyl-1H-pyrazole with 3-ethoxypropylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
3,4-dinitro-1H-pyrazol-1-yl derivatives: Studied for their energetic properties and potential use in explosives.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Investigated for its heat-resistant and energetic properties.
Uniqueness
5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxypropyl and diphenyl groups within the pyrazole framework provides a unique set of interactions and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-15-9-14-25-21(17-12-7-4-8-13-17)18-19(16-10-5-3-6-11-16)23-24-20(18)22(25)26/h3-8,10-13,21H,2,9,14-15H2,1H3,(H,23,24) |
InChI Key |
SKRPNVJHPSPEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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